(R)-Lormetazepam

Stereoselective pharmacology GABA-A receptor binding Chiral benzodiazepine

(R)-Lormetazepam (CAS 113679-56-4) is the R-enantiomer of lormetazepam, a chiral 3-hydroxy-1,4-benzodiazepine derivative. The clinically marketed hypnotic formulation (Noctamid, Dormagen) is a racemic 1:1 mixture of (R)- and (S)-enantiomers.

Molecular Formula C6H4N2OS
Molecular Weight 0
CAS No. 113679-56-4
Cat. No. B1166513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Lormetazepam
CAS113679-56-4
Molecular FormulaC6H4N2OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Lormetazepam (CAS 113679-56-4): Definitive Analytical and Pharmacological Reference Standard for Chiral 3-Hydroxybenzodiazepine Research


(R)-Lormetazepam (CAS 113679-56-4) is the R-enantiomer of lormetazepam, a chiral 3-hydroxy-1,4-benzodiazepine derivative [1]. The clinically marketed hypnotic formulation (Noctamid, Dormagen) is a racemic 1:1 mixture of (R)- and (S)-enantiomers [2]. The central C3 asymmetric carbon generates stereospecific pharmacological activity: the S(+) enantiomer exhibits 100- to 200-fold higher apparent binding affinity at the benzodiazepine receptor than the R(−) antipode across the class [3]. This makes the isolated (R)-enantiomer indispensable as a negative control in stereoselective binding assays and as a certified reference material for chiral chromatographic method validation [4].

Why Racemic Lormetazepam Cannot Substitute for the Pure (R)-Enantiomer in Stereoselective Research and Chiral Assay Development


The racemic mixture contains both the highly potent S(+) enantiomer and the nearly inactive R(−) enantiomer in a 1:1 ratio, with the S(+) form contributing 100–200-fold greater receptor affinity [1]. In any experiment requiring stereochemical resolution—such as chiral pharmacokinetic profiling, enantiomer-specific GABA-A receptor binding assays, or enantioselective toxicology studies—the racemate masks the individual behavior of each enantiomer [2]. Furthermore, 3-hydroxybenzodiazepines undergo facile chiral inversion in polar media at ambient temperature, making certified enantiopure starting material essential for accurate quantitation [3]. Substituting racemic lormetazepam for the pure (R)-enantiomer in method development renders calibration curves inaccurate because the inherently active S(+) contaminant, even at trace levels, dominates the analytical signal [4].

(R)-Lormetazepam: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Stereoselective GABA-A Receptor Binding: S(+) Enantiomer Is 100–200-Fold More Potent Than R(−)

For 3-hydroxybenzodiazepines, the pharmacologically active S(+) enantiomer displays 100- to 200-fold higher apparent affinity at the benzodiazepine binding site than its R(−) antipode [1]. This stereoselectivity has been confirmed across oxazepam, lorazepam, and temazepam using in vitro receptor displacement assays against [³H]flumazenil [2]. Lormetazepam shares the identical C3-hydroxy stereocenter, placing it firmly within this class [3]. Procurement of the pure (R)-enantiomer thus provides a validated negative control with approximately 0.5%–1% of the binding activity of the corresponding (S)-form, enabling definitive signal-to-noise discrimination in binding screens.

Stereoselective pharmacology GABA-A receptor binding Chiral benzodiazepine

Receptor Subtype Selectivity: ω1 (Ki = 10 nM) Versus ω2 (Ki = 29 nM) — 2.9-Fold Discrimination Within the Same Compound

In direct [³H]flumazenil displacement studies on cerebellar (ω1-enriched) and spinal cord (ω2-enriched) membranes, lormetazepam bound to ω1 receptors with Ki = 10 nM versus ω2 receptors with Ki = 29 nM, a 2.9-fold selectivity for the ω1 subtype [1]. The GABA-ratios were 3.9 for ω1 and 4.0 for ω2 — higher and lower, respectively, than those of flunitrazepam (a non-selective comparator hypnotic) [2]. This ω1 preference, coupled with weak ω3 peripheral binding (Ki = 213 nM), correlated with the largest separation between hypnotic effective dose (1 mg/kg p.o.) and ataxic dose (10 mg/kg p.o.) among all tested hypnotics, including triazolam, brotizolam, flunitrazepam, diazepam, and zopiclone [3]. The isolated (R)-enantiomer serves as the essential non-binding control to dissect whether this ω1/ω2 selectivity is stereospecifically driven.

Receptor subtype selectivity ω1/ω2 differentiation Ataxic side-effect separation

CYP450-Independent Glucuronidation: Non-Saturable Phase II Metabolism Versus Midazolam's Saturable Phase I Pathway

Lormetazepam is directly glucuronidated at its C3-hydroxyl group via a single-step Phase II conjugation, with >90% of the dose excreted as the pharmacologically inactive lormetazepam-3-O-glucuronide [1]. This pathway is CYP450-independent and non-saturable, enabling nearly constant elimination kinetics even upon repeated administration [2]. In contrast, midazolam undergoes CYP450-dependent Phase I oxidation to active 1-hydroxymidazolam, a known 'bottleneck of elimination' in ICU patients where CYP450 capacity is variable and saturable, leading to unpredictable drug accumulation [3]. In a retrospective cohort of 3,314 mechanically ventilated ICU patients (2006–2018), the hazard ratio for in-hospital mortality associated with midazolam use was 1.75 (95% CI 1.46–2.09; p < 0.001) in models adjusted for APACHE II, age, sex, and admission mode; after additional adjustment for sedation intensity, the HR fell to 1.04 (95% CI 0.83–1.31; p = 0.97), demonstrating that excessive sedation — not intrinsic toxicity — drove the mortality difference [4].

Drug metabolism CYP450-independent clearance ICU sedation pharmacokinetics

Behavioral Pharmacological Potency: Lormetazepam Exceeds Diazepam, Nitrazepam, and Flurazepam Across Multiple In Vivo Endpoints

In a comprehensive behavioral pharmacology study across mice, rats, and rabbits, lormetazepam was more potent than diazepam, nitrazepam, and flurazepam across seven distinct in vivo endpoints: anticonflict effect in rats ('much more potent'), muricide suppression in olfactory bulbectomized rats ('more potent'), thiopental/ether/ethanol anesthesia potentiation ('more potent'), rotarod impairment ('more potent'), muscle relaxant activity ('more potent'), maximal electroshock seizure prevention, and pentetrazol seizure prevention [1]. Critically, lormetazepam decreased open-field locomotor activity only at large doses, whereas nitrazepam and flurazepam paradoxically increased locomotion — indicating a qualitatively distinct behavioral profile [2]. EEG recordings from chronically implanted conscious rabbits showed that lormetazepam induced a drowsy EEG pattern and suppressed arousal responses to both auditory and electrical reticular stimulation, while also inhibiting hippocampal and amygdalar afterdischarges [3]. The (R)-enantiomer provides the essential inactive comparator to confirm that these behavioral effects are stereospecifically mediated.

In vivo pharmacology Anxiolytic potency Anticonvulsant activity Muscle relaxation

REM Sleep Preservation: Lormetazepam Spares REM Architecture Versus Triazolam and Flunitrazepam

In a double-blind, crossover polysomnography study with 12 healthy volunteers under environmental noise stress, lormetazepam (dose unspecified, standard hypnotic regimen) showed no significant effects on REM sleep or slow-wave sleep parameters versus placebo, while significantly reducing sleep stage transitions, arousals, and awakenings longer than 3 minutes [1]. In direct contrast, triazolam and flunitrazepam markedly reduced REM activity, with flunitrazepam suppressing even the second REM period; both substances substantially reduced K-complexes and increased sleep spindles [2]. Equieffective dosing based on receptor affinity would predict a triazolam:lormetazepam ratio of approximately 1:2, yet clinical equivalence requires approximately 1:4 (0.5 mg triazolam vs. 2 mg lormetazepam), suggesting pharmacokinetic and pharmacodynamic divergence beyond simple receptor occupancy [3]. The pure (R)-enantiomer serves as the placebo-equivalent control in sleep architecture studies to baseline-correct non-stereospecific effects.

Sleep architecture REM sleep preservation Polysomnography Hypnotic differentiation

Enantiomer-Specific Chromatographic Resolution: Validated Separation of Lormetazepam Enantiomers by Capillary Electrophoresis with Sulfated Cyclodextrins

A validated capillary electrophoretic method using highly sulfated cyclodextrins as chiral selectors achieved baseline enantiomeric resolution of lormetazepam alongside oxazepam, lorazepam, and temazepam [1]. A 3-level, 4-factor fractional factorial design optimized separation parameters (buffer pH, CD concentration, voltage, temperature), enabling robust quantification of the enantiomeric ratio [2]. The method is critical because 3-hydroxybenzodiazepines undergo spontaneous on-column enantiomerization at ambient temperature in polar solvents, producing overlapping chromatographic peaks that confound quantification unless enantiopure reference standards — such as (R)-lormetazepam — are used to identify elution order and correct for racemization artifacts [3]. Without a certified (R)-enantiomer reference standard, laboratories cannot validate whether their chiral method correctly discriminates the active S(+) from the inactive R(−) form in biological matrices.

Chiral separation Capillary electrophoresis Enantiomeric purity Analytical method validation

High-Value Application Scenarios for (R)-Lormetazepam in Research and Industrial Settings


Negative Control for Stereoselective GABA-A Receptor Binding Assays

In any radioligand displacement assay using [³H]flumazenil or [³H]Ro15-1788 on recombinant GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2), the (R)-enantiomer provides the definitive inactive comparator against the S(+) form. With a predicted 100–200-fold lower affinity [1], (R)-lormetazepam at concentrations up to 1 µM should produce negligible displacement, establishing the assay's signal-to-noise floor. This is essential for discriminating specific from non-specific binding in fragment-based drug discovery screens targeting the benzodiazepine binding pocket. The ω1/ω2 selectivity data (Ki = 10 nM vs. 29 nM) obtained with racemic lormetazepam [2] can be decomposed into enantiomer-specific contributions only when both pure enantiomers are available for parallel testing.

Certified Reference Standard for Chiral Bioanalytical Method Validation

Regulatory bioanalytical method validation (ICH M10, FDA BMV Guidance) requires demonstration of enantiomeric selectivity and absence of chiral interconversion during sample processing. (R)-Lormetazepam serves as the certified system suitability standard to: (a) confirm elution order on chiral stationary phases (Chiralcel OD-R, Cyclobond I-2000 RSP, or sulfated cyclodextrin CE methods); (b) establish the limit of quantification (LOQ) for the minor enantiomer in enantiomeric purity testing; and (c) validate that sample preparation conditions (temperature ≤12 °C, pH control) suppress on-column enantiomerization [3]. This is directly applicable to forensic toxicology laboratories quantifying lormetazepam enantiomers in DUID (driving under the influence of drugs) cases and to pharmaceutical QC laboratories performing chiral purity release testing.

Metabolic Stability Probe in CYP450-Independent Glucuronidation Studies

The lormetazepam scaffold's exclusive Phase II glucuronidation pathway — documented in a 3,314-patient ICU cohort to produce predictable, non-saturable clearance superior to midazolam (mortality HR = 1.75, p < 0.001) [4] — can be exploited for in vitro glucuronidation assays using recombinant UGT isoforms (UGT2B7, UGT2B15, UGT1A1). (R)-Lormetazepam, as the non-pharmacologically active enantiomer, can be incubated with human liver microsomes or hepatocytes to measure glucuronidation rates without confounding pharmacological effects on cell viability. This enables the development of enantioselective UGT activity assays and the screening of UGT inhibitors or inducers relevant to drug–drug interaction prediction.

Sleep Architecture Research: REM-Preserving Hypnotic Reference Standard

In polysomnography-based hypnotic screening programs, (R)-lormetazepam provides the stereochemically matched placebo-equivalent control for the racemic drug. Since racemic lormetazepam uniquely preserves REM sleep architecture while reducing sleep fragmentation and awakenings [5], the (R)-enantiomer allows investigators to test whether REM preservation is stereospecifically mediated by the S(+) form or is a scaffold-intrinsic property. This application is directly relevant to pharmaceutical R&D programs seeking to develop next-generation hypnotics that do not suppress REM sleep — a key limitation of triazolam, flunitrazepam, and most non-benzodiazepine Z-drugs.

Quote Request

Request a Quote for (R)-Lormetazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.